molecular formula C6H13ClFN B2476142 [(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2503155-80-2

[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride

Cat. No.: B2476142
CAS No.: 2503155-80-2
M. Wt: 153.63
InChI Key: HOQOYMCKWUCMPS-GEMLJDPKSA-N
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Description

[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine hydrochloride is a chiral cyclobutane derivative featuring a fluoromethyl (-CH2F) substituent at the 2-position of the cyclobutane ring and a methanamine (-CH2NH2) group at the 1-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. The (1R,2R) stereochemistry is critical for its molecular interactions, particularly in receptor binding, as seen in analogs targeting serotonin receptors .

For example, compounds like (+)-((1S,2S)-2-(5-fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl)methanamine hydrochloride are synthesized via deprotection of carbamates under acidic conditions, followed by salt formation .

Structural Characterization:
Key characterization techniques include:

  • ¹H/¹³C NMR: Distinct signals for the fluoromethyl group (δ ~4.5–5.0 ppm for ¹H; δ ~80–90 ppm for ¹³C) and cyclobutane protons (δ ~1.5–2.5 ppm) .
  • HRMS: Molecular ion peaks matching calculated values (e.g., C7H13ClFNO for the target compound) .

Properties

IUPAC Name

[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-3-5-1-2-6(5)4-8;/h5-6H,1-4,8H2;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQOYMCKWUCMPS-GEMLJDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CN)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluoroiodomethane as a fluoromethylating agent under radical conditions . The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can produce a variety of fluorinated compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H11ClF3N
  • Molecular Weight : 189.61 g/mol
  • IUPAC Name : [(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride

The compound features a cyclobutyl ring with a fluoromethyl group, contributing to its distinct chemical reactivity and biological activity.

Chemistry

This compound serves as a building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

  • Oxidation : Can yield cyclobutyl ketones.
  • Reduction : May produce different amine derivatives.
  • Substitution : The fluoromethyl group can be replaced with other functional groups under specific conditions.

Biology

Research indicates that this compound has potential biological activities, particularly in enzyme inhibition and protein interactions. It is studied for:

  • Antifungal Activity : Derivatives have shown significant growth inhibition against fungal strains like Trichophyton mentagrophytes.
  • Antihistamine Properties : Investigated for cytostatic effects in human cancer cell lines, indicating possible applications in cancer treatment.
  • Metabolic Stability : The fluoromethyl group affects the metabolic stability of bioactive compounds.

Medicine

Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient. Its unique properties may enhance drug design and development processes.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antifungal Efficacy : A study comparing various analogues against fungal strains demonstrated that the trifluoromethyl-cyclobutyl analogue exhibited comparable antifungal activity to established drugs.
  • Cancer Cell Line Studies : Research involving MCF-7 human cancer cells showed that derivatives could induce cell differentiation and growth arrest, indicating potential roles in cancer therapy.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues by Ring Size and Substituents

Table 1: Key Structural Differences and Similarities
Compound Name Ring Size Substituents Stereochemistry Key Data/Applications
[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine hydrochloride Cyclobutane -CH2F, -CH2NH2·HCl (1R,2R) Potential CNS targeting (inferred)
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride Cyclobutane -CF3, -CH2NH2·HCl (1R,2R) Higher lipophilicity (CF3 vs. CH2F)
(+)-((1S,2S)-2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl)methanamine HCl Cyclopropane Aromatic -F, -OCH2F, -CH2NH2·HCl (1S,2S) Serotonin 2C receptor agonist (EC50 = 12 nM)
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride Cyclopentane Aromatic -Cl, -F, -CH2NH2·HCl Not specified Antipsychotic candidate
Key Observations:

Cyclobutane derivatives (target compound, ) balance strain and conformational flexibility, favoring prolonged activity. Cyclopentane analogs () offer reduced strain and increased hydrophobicity, impacting blood-brain barrier penetration .

Substituent Effects: Fluoromethyl (-CH2F) vs. Aromatic vs. Aliphatic Substituents: Phenyl-substituted cyclopropanes () show strong serotonin receptor affinity due to π-π stacking interactions, whereas aliphatic-substituted cyclobutanes may prioritize selectivity .

Stereochemistry :

  • The (1R,2R) configuration in the target compound contrasts with (1S,2S) in cyclopropane analogs (). This difference significantly impacts enantioselective receptor binding, as seen in the >99% stereochemical purity required for pharmacological activity in (+)-40 () .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Target Receptor Potency (EC50) Solubility (HCl salt) Metabolic Stability
[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine hydrochloride Not reported N/A High (polar NH2·HCl) Moderate (CH2F)
(+)-((1S,2S)-2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl)methanamine HCl 5-HT2C 12 nM Moderate Low (cyclopropane)
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride Not reported N/A Low High (cyclopentane)
Notes:
  • Serotonin Receptor Selectivity : Cyclopropane derivatives with aromatic substituents () exhibit high 5-HT2C agonism, while cyclobutane/aliphatic analogs may lack this specificity due to reduced aromatic interactions .
  • Metabolic Stability : Fluorine substitution (-CH2F or -CF3) generally improves stability by resisting oxidation, but cyclopropane rings are prone to ring-opening metabolism .

Biological Activity

[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluoromethyl group attached to a cyclobutyl ring, which contributes to its unique chemical properties. Its molecular formula is C6H12FN·HCl, and it has a molecular weight of approximately 151.62 g/mol.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoromethyl group enhances binding affinity to certain biological targets, which can lead to modulation of biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling.

Biological Applications

  • Medicinal Chemistry:
    • The compound is being explored as a potential pharmaceutical intermediate due to its unique structure and biological properties. Research indicates that it may have applications in treating various conditions, including neurological disorders.
  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against certain pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.
  • Pharmacological Studies:
    • Ongoing research focuses on understanding the pharmacokinetics and pharmacodynamics of this compound to evaluate its therapeutic potential.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • In vitro Studies: Laboratory studies have demonstrated that the compound can inhibit the growth of specific bacterial strains, indicating potential as an antimicrobial agent.
  • Molecular Docking Studies: Computational approaches have shown favorable binding interactions with key enzymes involved in disease pathways, suggesting a basis for further drug development.

Data Table: Biological Activity Overview

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor InteractionModulation of signaling pathways

Q & A

Q. What are the optimal synthetic routes for [(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step processes:
  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven cyclization of pre-functionalized precursors to construct the strained cyclobutane core.
  • Fluoromethylation : Introduce the fluoromethyl group via nucleophilic fluorination (e.g., using DAST or Deoxo-Fluor) or transition-metal-catalyzed coupling .
  • Amine Functionalization : Reductive amination or Gabriel synthesis to install the methanamine group.
  • Hydrochloride Salt Formation : Treat the free base with HCl in diethyl ether or methanol, followed by crystallization .
  • Key Tools : Monitor reactions with TLC, NMR, and HRMS for intermediate validation .

Q. How can the stereochemical purity of [(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine hydrochloride be confirmed?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Purity >99% is achievable .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm trans-1,2-substitution on the cyclobutane ring .
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive stereochemical assignment .

Q. What analytical methods ensure compound stability under experimental conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., up to 150°C) to guide storage conditions .
  • pH-Dependent Stability Studies : Use buffered solutions (pH 1–12) and monitor degradation via HPLC over 24–72 hours .
  • Light Sensitivity : Conduct accelerated aging under UV/visible light to evaluate photodegradation pathways .

Advanced Research Questions

Q. How does stereochemistry [(1R,2R) vs. (1S,2S)] influence biological target engagement?

  • Methodological Answer :
  • In Vitro Binding Assays : Compare enantiomers in receptor-binding studies (e.g., serotonin 5-HT2C_{2C} receptors) using radioligand displacement (e.g., 3^3H-Mesulergine). The (1R,2R) enantiomer often shows higher affinity due to optimal spatial alignment with receptor pockets .
  • Molecular Dynamics (MD) Simulations : Model enantiomer-receptor complexes (e.g., using GROMACS) to identify steric/electronic clashes in non-active enantiomers .

Q. What in silico strategies predict potential biological targets for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to screen against GPCR or enzyme libraries. Prioritize targets with high docking scores (e.g., NMDA receptors, monoamine transporters) .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors, hydrophobic regions) and match to known bioactive molecules .
  • Machine Learning : Train models on ChEMBL data to predict target classes (e.g., kinases, ion channels) based on structural fingerprints .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for CNS applications?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with:
  • Fluorine Replacement : Replace fluoromethyl with trifluoromethyl or chlorine to modulate lipophilicity (logP) .
  • Cyclobutane Modifications : Introduce spiro- or fused-ring systems to alter conformational flexibility .
  • In Vivo Pharmacokinetics : Measure BBB permeability (e.g., PAMPA-BBB assay) and metabolic stability (e.g., liver microsome assays) .
  • Functional Selectivity : Test biased agonism/antagonism in cAMP or β-arrestin recruitment assays for GPCR targets .

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